N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide moiety. Common reagents used in these reactions include:
- Indoline
- Thiophene-2-carboxaldehyde
- Cyclopentanecarboxylic acid
- Coupling agents such as EDCI or DCC
- Catalysts like palladium or copper complexes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-yl)ethyl)cyclopentanecarboxamide
- N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
- Indolin-1-yl derivatives
- Thiophen-2-yl derivatives
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of indoline and thiophene moieties within a single molecule, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBIWFUNXFWYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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